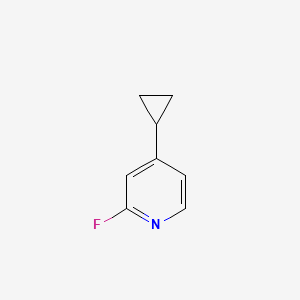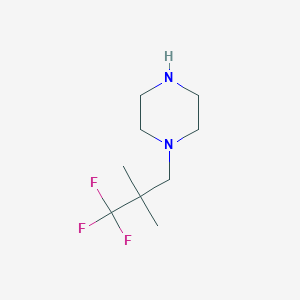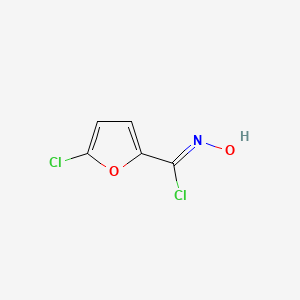
4-cyclopropyl-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H8FN. It has a molecular weight of 137.16 . The compound is in liquid form .
Synthesis Analysis
The synthesis of fluorinated pyridines like 4-cyclopropyl-2-fluoropyridine is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . One-step synthesis of 2-fluoropyridine from 2-chloropyridine in HF at a temperature of 350 °C using MgO as a catalyst is of industrial interest .Molecular Structure Analysis
The InChI code for 4-cyclopropyl-2-fluoropyridine is 1S/C8H8FN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 . This code provides a specific text string that represents a one-dimensional simplified molecular input line entry system.Physical And Chemical Properties Analysis
4-Cyclopropyl-2-fluoropyridine is a liquid . It has a molecular weight of 137.16 . More specific physical and chemical properties like melting point, boiling point, density were not found in the retrieved sources.Scientific Research Applications
Synthesis of Fluorinated Pyridines
“4-cyclopropyl-2-fluoropyridine” is a type of fluoropyridine, which are important in the synthesis of various organic compounds . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .
Radiotherapy of Cancer
Fluoropyridines, including “4-cyclopropyl-2-fluoropyridine”, can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Development of Fluorinated Chemicals
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties . “4-cyclopropyl-2-fluoropyridine” could potentially be used in the development of these fluorinated chemicals .
Agricultural Active Ingredients
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . “4-cyclopropyl-2-fluoropyridine” could potentially be used in the development of these agricultural active ingredients .
Material Science
Fluoropyridines, including “4-cyclopropyl-2-fluoropyridine”, are used in material science for the development of new materials with unique properties .
Chemical Synthesis
“4-cyclopropyl-2-fluoropyridine” can be used in chemical synthesis, particularly in the development of new synthetic methods and reactions .
Future Directions
Fluoropyridines like 4-cyclopropyl-2-fluoropyridine have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
properties
IUPAC Name |
4-cyclopropyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWJFHQOXGATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-fluoropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)



![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)


![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)
